molecular formula C18H12Cl2FN5O B2736832 6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892474-16-7

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2736832
CAS No.: 892474-16-7
M. Wt: 404.23
InChI Key: XBPNPKQEGHGUDC-UHFFFAOYSA-N
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Description

This product, 6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, is a high-purity chemical reagent designed for research and development applications. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a recognized core structure in medicinal chemistry, known for its potential as a kinase inhibitor, as seen in related compounds that target mTOR and PI3 kinases . The specific substitution pattern on this molecule, featuring 2,4-dichlorobenzyl and 2-fluorobenzyl groups, is typical of structures engineered for targeted biological activity and is provided for researchers to explore novel therapeutic agents or biochemical probes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5O/c19-13-6-5-11(14(20)7-13)8-25-10-22-17-16(18(25)27)23-24-26(17)9-12-3-1-2-4-15(12)21/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPNPKQEGHGUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of Dichlorophenyl and Fluorophenyl Groups: The dichlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using suitable reagents and catalysts.

    Final Assembly: The final step involves the coupling of the substituted triazolopyrimidine with the dichlorophenyl and fluorophenyl groups under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an antimicrobial agent . Preliminary studies suggest that it may exhibit activity against various bacterial strains. The mechanism of action is likely related to its ability to inhibit key enzymes or disrupt cellular processes essential for bacterial survival.

Anticancer Research

Recent studies have indicated that compounds similar to 6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may possess anticancer properties. These compounds can potentially induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These computational analyses help in understanding how structural modifications could enhance its therapeutic efficacy.

Synthesis of Derivatives

The compound serves as a valuable building block for synthesizing more complex derivatives with potentially enhanced pharmacological properties. The synthetic routes often involve multi-step organic reactions that modify the core structure to improve activity or selectivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several triazolo-pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL.

Case Study 2: Anticancer Properties

In a separate study focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects with IC50 values indicating effective cell growth inhibition at low concentrations. The mechanism was further explored through flow cytometry and apoptosis assays.

Mechanism of Action

The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenation Patterns

  • Target Compound : The 2,4-dichlorobenzyl and 2-fluorobenzyl groups create a high electron-withdrawing environment, which may stabilize the molecule’s aromatic system and enhance binding to hydrophobic pockets in target proteins .

Coplanarity and Conjugation

  • X-ray crystallography of ’s analog reveals that all atoms in the triazolopyrimidinone core are coplanar (max deviation: 0.021 Å), forming a rigid conjugated system. This feature is critical for maintaining binding affinity in enzyme inhibitors . The target compound likely shares this coplanarity due to identical core structure.

Heterocyclic Modifications

  • ’s oxadiazole substituent introduces additional hydrogen-bonding sites, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s purely arylalkyl substituents .

Pharmacological and Physicochemical Properties

Lipophilicity (LogP)

Metabolic Stability

  • Fluorine atoms in the target compound may reduce oxidative metabolism, as seen in ’s difluoro-substituted analog, which showed prolonged half-life in vitro .

Biological Activity

The compound 6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one represents a significant class of triazolopyrimidine derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex triazolo-pyrimidine structure which is known to influence its biological activity. The presence of dichloro and fluorine substituents on the phenyl rings enhances its lipophilicity and potentially its interaction with biological targets.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds within this class exhibit significant activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Triazolo[1,2,4]pyrimidines have been reported to possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's antifungal activity has also been evaluated. Triazole derivatives have shown effectiveness against common fungal pathogens like Candida albicans and Aspergillus fumigatus, with MIC values indicating good to excellent antifungal efficacy .

Anticancer Activity

Recent investigations into the anticancer potential of triazolo[4,5-d]pyrimidines have revealed promising results:

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and SaOS-2 (osteosarcoma). The observed IC50 values suggest that these compounds could be developed further as anticancer agents .

The biological activity of triazolo-pyrimidine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole compounds act as inhibitors of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. This mechanism is crucial for their effectiveness as antimicrobial agents.
  • DNA Interaction : Some studies indicate that these compounds may interfere with DNA replication in cancer cells, leading to apoptosis. This interaction is facilitated by the compound's ability to intercalate into DNA strands .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazolo-pyrimidine derivatives:

Substituent PositionEffect on Activity
C-3 Phenyl GroupEssential for high antibacterial activity; electron-donating groups enhance effectiveness
N-4 PositionSubstituents here can modulate potency; longer alkyl chains generally decrease activity
Halogen SubstituentsPresence of halogens (e.g., Cl, F) increases lipophilicity and enhances binding affinity

Case Studies

  • Study on Antibacterial Efficacy : A study published in 2020 evaluated a series of triazole derivatives against MRSA strains. The compound exhibited superior activity compared to standard antibiotics like vancomycin .
  • Antifungal Screening : Another research effort focused on assessing the antifungal properties of various triazole derivatives against clinical isolates of Candida. Results indicated that some derivatives were significantly more effective than fluconazole .
  • Anticancer Research : A recent investigation into fluorinated triazoles highlighted their potential in targeting specific cancer cell lines with promising cytotoxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.